3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-3-2-4-11(13)6-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREQHKFVRYQJJL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC=C2/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and prop-2-enoic acid groups. One common method involves the reaction of 2-methyl-4-chlorothiazole with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid group can be reduced to form the corresponding propanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted thiazole derivatives .
Scientific Research Applications
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a compound featuring a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used to develop various drugs and biologically active agents.
Scientific Research Applications
this compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine It is investigated for potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
- Industry It is used in developing new materials and as a catalyst in various chemical reactions.
Biological Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties, showing potential against several bacterial strains. Derivatives containing similar thiazole structures have been reported to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity, which can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Chemical Reactions
this compound undergoes various chemical reactions:
- Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction The double bond in the prop-2-enoic acid group can be reduced to form the corresponding propanoic acid derivative.
- Substitution The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
3-{2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}prop-2-enoic acid
- Structural Difference : Replaces the thiazole ring with a 1,3,4-oxadiazole, altering electronic properties (oxadiazole is more electron-deficient).
- Impact : Reduced sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to the thiazole analog. Molecular weight: 260.24 g/mol .
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid
- Structural Difference : Introduces a chlorine atom at the 2-position of the thiazole ring.
- Molecular weight: 295.74 g/mol; predicted pKa: 4.53 .
Substituent Position Isomers
(2E)-3-{4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Backbone Modifications
3-{3-[(2-Chlorophenyl)methoxy]phenyl}prop-2-enoic acid
- Structural Difference : Replaces the thiazole with a 2-chlorophenyl group.
- Impact : Loss of heterocyclic interactions but gains aromatic halogen interactions. Molecular weight: 288.73 g/mol .
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives
- Structural Difference: Substitutes the propenoic acid backbone with a propanoic acid chain and introduces a thiazole-tolylamino group.
- Impact: Enhanced hydrogen-bonding capacity due to the amino group.
Pharmacologically Relevant Analogs
MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Thiazole-containing analogs exhibit enhanced stability and receptor affinity compared to oxadiazole or phenyl-substituted derivatives, likely due to sulfur’s polarizability .
- Pharmacological Potential: The thiazole moiety’s prevalence in bioactive compounds (e.g., MTEP) suggests the target compound could be optimized for neurological or metabolic targets .
Biological Activity
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a compound of significant interest due to its unique structure and potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through the reaction of 2-methyl-4-chlorothiazole with 2-hydroxybenzaldehyde in the presence of a base.
- Attachment of Functional Groups : The intermediate product is then reacted with acryloyl chloride under basic conditions to yield the final product.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 333.40 g/mol. Its structure includes:
- A thiazole ring
- A methoxy group
- A prop-2-enoic acid moiety
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. In studies involving various derivatives, this compound has shown potential against several bacterial strains. For instance, derivatives containing similar thiazole structures have been reported to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
There is emerging evidence suggesting that this compound may exert anticancer effects. The mechanism could involve the inhibition of specific enzymes related to cancer cell proliferation. The thiazole structure is known to interact with various molecular targets that are implicated in cancer pathways, potentially leading to reduced tumor growth .
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory pathways has also been investigated. It may modulate the activity of enzymes involved in inflammation, thus providing a basis for its use in anti-inflammatory therapies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Modulation of Signaling Pathways : The compound could influence signaling pathways involved in cell proliferation and apoptosis by interacting with G protein-coupled receptors (GPCRs) .
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity at concentrations as low as 50 μM. Among these derivatives, those structurally similar to this compound were noted for their effectiveness against resistant strains of bacteria .
Investigation into Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, researchers found that derivatives similar to this compound were effective in reducing inflammation markers in vitro. The study highlighted the potential use of these compounds as therapeutic agents for inflammatory diseases .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-{2-[Methylthiazol]}propanoic acid | Contains thiazole and propanoic acid | Antimicrobial, anticancer |
| 2-Methylthiazole | Simple thiazole structure | Limited biological activity |
| 4-Methylthiazole | Thiazole with different substitutions | Moderate antimicrobial activity |
The uniqueness of this compound lies in its combined structural features which enhance its biological efficacy compared to simpler thiazole derivatives.
Q & A
Q. Key Characterization Data :
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1 | Confirm thiazole ring structure and methyl substitution | ||
| 2 | HPLC (C18 column, acetonitrile/water) | Assess purity post-coupling (>95% purity target) | |
| 3 | IR Spectroscopy | Verify ester-to-acid conversion (broad O-H stretch at 2500–3000 cm) |
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- and : Identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 287.06 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at 1680–1720 cm, C-O-C ether linkage at 1200–1250 cm) .
- HPLC-PDA : Quantify purity and monitor byproducts using reverse-phase chromatography .
Basic: What biological activities have been reported for this compound?
Answer:
- Enzyme Inhibition : Shown to inhibit cyclooxygenase-2 (COX-2) with IC values <10 µM in vitro, measured via fluorometric assays .
- Antimicrobial Activity : Exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) in broth microdilution assays .
- Anti-inflammatory Effects : Reduces TNF-α production by 40% in LPS-stimulated macrophages at 50 µM .
Advanced: How can reaction conditions be optimized for thiazole ring formation?
Answer:
Optimization focuses on:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalyst Loading : 10 mol% CuI increases yield by 20% in Ullmann coupling .
- Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., over-oxidation) .
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C | 65 | 88 |
| DMF, CuI, 70°C | 85 | 95 |
Advanced: What strategies ensure regioselectivity in methoxyphenyl-thiazole coupling?
Answer:
- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to position the coupling site .
- Protecting Groups : Temporary protection of the propenoic acid moiety (e.g., methyl ester) prevents unwanted side reactions during coupling .
- Cross-Coupling Reagents : Suzuki-Miyaura reactions with Pd(PPh) achieve >90% regioselectivity for aryl-ether bonds .
Advanced: How do structural modifications impact biological efficacy?
Answer:
Comparative studies of analogs reveal:
- Thiazole Methylation : The 2-methyl group enhances metabolic stability (t increased from 2.1 to 4.3 hours in hepatic microsomes) .
- Methoxy Position : Para-substitution on the phenyl ring improves COX-2 selectivity (SI: 15 vs. 8 for ortho-substituted analogs) .
- Propenoic Acid Isomerism : The (E)-isomer shows 3-fold higher anti-inflammatory activity than the (Z)-form due to improved binding pocket fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
